Morpholine trifluoromethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

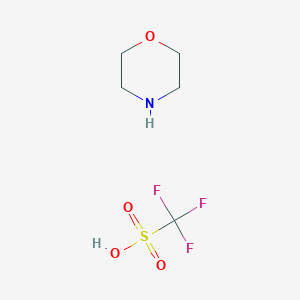

Morpholine trifluoromethanesulfonate is a sulfonium salt characterized by a morpholine amide backbone linked to a dimethyl sulfonium group and a trifluoromethanesulfonate (triflate) counterion. Its synthesis involves the reaction of dehydrated morpholine amide with dimethyl sulfoxide (DMSO) under specific conditions, yielding the compound as an orange oil after purification via silica gel chromatography . Key structural insights are derived from multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F), FTIR, and HRMS data. For instance, the ¹H NMR spectrum (500 MHz, CDCl₃) reveals distinct signals for morpholine protons (δ 3.85–3.17 ppm) and sulfonium methyl groups (δ 3.45 ppm), while the ¹⁹F NMR shows a singlet at δ -71.8 ppm for the triflate anion .

The compound’s high electrophilicity, driven by the triflate group, makes it a versatile reagent in organic synthesis, particularly in Friedel-Crafts alkylations and as a precursor for generating reactive intermediates. Its stability in polar aprotic solvents (e.g., THF, dichloromethane) and moderate hygroscopicity necessitate storage under inert conditions.

Preparation Methods

The synthesis of N-Morpholinium trifluoromethanesulfonate typically involves the reaction of morpholine with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques and equipment to achieve high purity and yield.

Chemical Reactions Analysis

N-Morpholinium trifluoromethanesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: N-Morpholinium trifluoromethanesulfonate can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and other chemicals under controlled temperature and pressure conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Nucleophilic Substitution Reactions

Morpholine trifluoromethanesulfonate serves as an excellent leaving group in nucleophilic substitution reactions. Its stability and reactivity make it suitable for facilitating various organic transformations, including:

- Suzuki Couplings : this compound is utilized in cross-coupling reactions, enhancing the formation of biaryl compounds.

- Heck Reactions : It participates in palladium-catalyzed reactions to form alkenes from aryl halides and alkenes.

The triflate group’s ability to stabilize the leaving group enhances reaction yields and selectivity, as shown in various studies .

Table 1: Comparison of Reaction Yields with Different Leaving Groups

| Leaving Group | Reaction Type | Yield (%) |

|---|---|---|

| Morpholine Triflate | Suzuki Coupling | 91 |

| p-Toluenesulfonate | Suzuki Coupling | 70 |

| Bromide | Heck Reaction | 60 |

| Chloride | Heck Reaction | 45 |

Medicinal Chemistry

This compound has been explored for its potential in drug development, particularly in the synthesis of bioactive compounds. The compound's ability to facilitate the formation of complex structures has led to its use in creating:

- Antiviral Agents : Research indicates that morpholine derivatives can exhibit antiviral properties, making trifluoromethanesulfonate a valuable reagent in their synthesis.

- Anticancer Compounds : The incorporation of this compound in synthetic pathways has been linked to the development of novel anticancer agents.

Case Study: Synthesis of Antiviral Compounds

In a recent study, this compound was utilized to synthesize pyranopyrazole derivatives known for their antiviral activity. The reaction conditions optimized for yield and purity demonstrated the compound's effectiveness as a synthetic intermediate .

Materials Science

Ionic Liquids

This compound is also employed in the synthesis of ionic liquids, which are gaining traction for their unique properties such as low volatility and high thermal stability. These ionic liquids are used as solvents or catalysts in various chemical processes.

- Stability : Ionic liquids derived from this compound exhibit hydrolytic stability, making them suitable for reactions that require prolonged exposure to moisture.

- Applications in Green Chemistry : The use of ionic liquids contributes to greener synthetic methods by reducing volatile organic compound emissions.

Electrolyte Components

Lithium batteries benefit from the inclusion of this compound as an electrolyte component. Its properties enhance ionic conductivity and stability under operational conditions, contributing to improved battery performance.

Mechanism of Action

The mechanism of action of N-Morpholinium trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reagent, facilitating various chemical reactions. Its effects are mediated through its ability to donate or accept electrons, participate in bond formation or cleavage, and interact with other molecules.

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : Aryl-substituted morpholine triflates (e.g., 7h ) exhibit higher yields (93%) compared to aliphatic derivatives like 3aa (61%), likely due to stabilized intermediates in aromatic systems .

- Substituent Effects : Bromine substitution (7i ) reduces yield (72%) but increases electrophilicity, enhancing reactivity in cross-coupling reactions .

- Catalytic Methods: Palladium catalysis (10a precursor) enables stereocontrolled synthesis, a feature absent in non-catalytic routes for 3aa .

Spectroscopic and Reactivity Comparisons

Table 2: NMR Data for Selected Triflates

Key Observations :

- Triflate Anion Consistency : All compounds show a ¹⁹F NMR signal at δ -71.8 ppm, confirming the triflate group’s stability across diverse structures .

- Morpholine Proton Signals : The morpholine protons resonate near δ 3.85 ppm in all derivatives, indicating minimal electronic perturbation from substituents .

- Aromatic vs. Aliphatic Systems : Aryl triflates (7h , 7i ) display distinct aromatic protons (δ 7.11 ppm), absent in aliphatic 3aa , which instead shows sulfonium methyl signals (δ 3.45 ppm) .

Functional and Application Comparisons

Key Observations :

- Biological Activity : Morpholine-containing peptidomimetics exhibit enhanced antifungal activity compared to commercial fungicides, attributed to the morpholine group’s ability to mimic natural peptide backbones .

- Reagent Utility : 7h and 7i serve as efficient aryne precursors due to their triflate group’s leaving ability, outperforming traditional precursors in yield and stability .

- Catalytic Versatility : 3aa ’s sulfonium center enables unique reactivity in alkylation reactions, distinct from simpler triflates like methyl triflate (evidence 17), which lack the morpholine moiety’s directing effects .

Biological Activity

Morpholine trifluoromethanesulfonate (also known as morpholine triflate) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Overview of this compound

Morpholine triflate is a derivative of morpholine, a six-membered heterocyclic compound containing nitrogen. The triflate group enhances the electrophilic character of the morpholine, making it a versatile reagent in organic synthesis. Its utility extends to various fields, particularly in drug discovery and development.

Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antimicrobial Activity : It has shown significant efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have reported minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antibacterial properties .

- Antifungal Properties : The compound has demonstrated activity against fungal pathogens, suggesting potential applications in treating fungal infections .

- Antiprotozoal Effects : Research indicates that morpholine triflate can inhibit protozoan parasites, which could be beneficial in developing treatments for diseases such as Chagas disease .

The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets. The triflate moiety facilitates nucleophilic attack by biological molecules, leading to the disruption of critical cellular processes.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial properties of morpholine triflate derivatives against clinical isolates of S. aureus. The results indicated that compounds with morpholine structures exhibited lower MIC values compared to traditional antibiotics, suggesting their potential as alternative therapeutic agents .

- Synthesis and Biological Evaluation : Research involved synthesizing pyranopyrazole derivatives using morpholine triflate as a catalyst. These derivatives displayed notable antimicrobial and antifungal activities, reinforcing the utility of morpholine triflate in drug development .

- Mechanistic Insights : Investigations into the mechanism revealed that morpholine triflate can facilitate the formation of reactive intermediates that interact with bacterial enzymes, leading to cell death. This highlights its dual role as both a synthetic reagent and an active pharmaceutical ingredient .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing morpholine trifluoromethanesulfonate derivatives?

- Methodological Answer : A Pd-catalyzed carboamination reaction using BrettPhos (10 mol%) at 70°C in THF is effective. For example, coupling morpholine with allylcyclohexenyl trifluoromethanesulfonate yields diastereomerically pure products (>20:1 dr) at 80% yield on a small scale (0.1 mmol) and 76% on a gram scale (3.7 mmol). Purification via silica gel chromatography is recommended .

- Key Parameters :

| Parameter | Value |

|---|---|

| Catalyst | BrettPhos (10 mol%) |

| Temperature | 70°C |

| Solvent | THF |

| Scale Efficiency | 76–80% yield |

Q. Which characterization techniques are critical for confirming the structure of this compound derivatives?

- Methodological Answer : Use a combination of 1H-NMR, 13C-NMR, IR spectroscopy, and mass spectrometry (ESI-MS). For example, 1H-NMR (400 MHz, CDCl3) resolves key signals (e.g., δ 5.36 ppm for olefinic protons), while IR confirms functional groups (e.g., 1671 cm−1 for C=O stretches) .

Q. What safety precautions are necessary when handling morpholine-containing compounds?

- Methodological Answer :

- Use local exhaust ventilation and NIOSH-certified respirators to avoid inhalation .

- Wear chemical-resistant gloves and goggles to prevent skin/eye contact. Morpholine derivatives are corrosive and may release toxic decomposition products (e.g., HF, SOx) under fire conditions .

- Store in a cool, dry place away from strong oxidizers to prevent hazardous reactions .

Advanced Research Questions

Q. How can stereochemical outcomes in Pd-catalyzed carboamination reactions be analyzed and optimized?

- Methodological Answer : Monitor diastereomeric ratios (dr) via 1H-NMR or chiral HPLC. In , >20:1 dr was achieved using BrettPhos, likely due to its bulky ligand structure stabilizing transition states. For mechanistic insights, perform density functional theory (DFT) calculations to map steric/electronic effects of ligands and substrates .

Q. What strategies resolve contradictions in stability data for trifluoromethanesulfonate salts under varying conditions?

- Methodological Answer :

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess hygroscopicity and thermal decomposition.

- Use TGA/DSC to identify decomposition temperatures and FTIR to detect reactive intermediates (e.g., SO2 or HF release) .

- Cross-reference safety data from multiple sources (e.g., Aladdin SDS vs. BASF morpholine guidelines) to reconcile discrepancies in storage recommendations .

Q. How can reaction scalability challenges be addressed for this compound syntheses?

- Methodological Answer :

- Optimize catalyst loading (e.g., reduce BrettPhos from 10 mol% to 5 mol% for cost efficiency without compromising yield).

- Implement continuous-flow reactors to enhance heat/mass transfer, as batch reactions at 70°C show scalability up to 3.7 mmol with minimal yield drop .

Q. What methodologies identify and quantify toxic byproducts during this compound synthesis?

- Methodological Answer :

- Use GC-MS or LC-MS to detect volatile byproducts (e.g., triflic acid).

- Employ ion chromatography for fluoride ion quantification if HF is suspected. Reference toxicological profiles (e.g., WHO guidelines) to establish exposure limits .

Q. Data Contradiction Analysis

Q. How to interpret conflicting reports on the carcinogenicity of morpholine derivatives?

- Methodological Answer : Review data from authoritative bodies (e.g., IARC Group 3 classification for morpholine, indicating inadequate evidence for human carcinogenicity). Perform in vitro assays (Ames test, micronucleus assay) on trifluoromethanesulfonate derivatives to assess mutagenic potential, as substituents may alter toxicity profiles .

Q. Methodological Resources

- Synthesis : Refer to Pd-catalyzed protocols in for reproducible yields and stereocontrol.

- Safety : Follow BASF’s guidelines for morpholine handling and Aladdin’s SDS for decomposition mitigation .

- Data Validation : Cross-check spectral data with published NMR/IR libraries (e.g., mzCloud) to confirm structural assignments .

Properties

Molecular Formula |

C5H10F3NO4S |

|---|---|

Molecular Weight |

237.20 g/mol |

IUPAC Name |

morpholine;trifluoromethanesulfonic acid |

InChI |

InChI=1S/C4H9NO.CHF3O3S/c1-3-6-4-2-5-1;2-1(3,4)8(5,6)7/h5H,1-4H2;(H,5,6,7) |

InChI Key |

OVXDLDSWRLLUJT-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1.C(F)(F)(F)S(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.